molecular formula C14H10BrNO B1617293 2-(4-Bromobenzyl)benzo[d]oxazole CAS No. 76284-87-2

2-(4-Bromobenzyl)benzo[d]oxazole

Cat. No.: B1617293
CAS No.: 76284-87-2
M. Wt: 288.14 g/mol
InChI Key: GAKVIUPIYZMQBR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a bromobenzyl substituent at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the bromine atom in the benzyl group can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with 4-bromobenzyl alcohol under oxidative conditions. One common method employs iron-organic framework catalysis, where the reaction is carried out in the presence of di-tert-butyl peroxide and xylene as the solvent . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives with potential biological activities.

Scientific Research Applications

2-(4-Bromobenzyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzyl)benzo[d]oxazole: This compound has a methoxy group instead of a bromine atom, which can alter its reactivity and biological activity.

    2-(4-Chlorobenzyl)benzo[d]oxazole: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

    2-(4-Fluorobenzyl)benzo[d]oxazole: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.

Uniqueness

2-(4-Bromobenzyl)benzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with molecular targets and improve its efficacy in various applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKVIUPIYZMQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227167
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76284-87-2
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076284872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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